molecular formula C12H13F3N2O2 B2788469 3,3,3-Trifluoro-1-[3-(pyridin-4-yloxy)pyrrolidin-1-yl]propan-1-one CAS No. 2034432-12-5

3,3,3-Trifluoro-1-[3-(pyridin-4-yloxy)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2788469
CAS No.: 2034432-12-5
M. Wt: 274.243
InChI Key: JHDSVNJKGHUCRR-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-[3-(pyridin-4-yloxy)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a pyrrolidine ring, and a pyridinyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-[3-(pyridin-4-yloxy)pyrrolidin-1-yl]propan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoroacetic acid or trifluoromethyl iodide under specific reaction conditions.

    Ether Formation: The pyridinyl ether moiety is formed by reacting pyridine derivatives with appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-[3-(pyridin-4-yloxy)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3,3-Trifluoro-1-[3-(pyridin-4-yloxy)pyrrolidin-1-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Material Science: Its unique structural features make it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-[3-(pyridin-4-yloxy)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyrrolidine ring contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-1-(pyrrolidin-1-yl)propan-1-one
  • 3,3,3-Trifluoro-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
  • 3,3,3-Trifluoro-1-(®-3-hydroxypyrrolidin-1-yl)propan-1-one

Uniqueness

Compared to similar compounds, 3,3,3-Trifluoro-1-[3-(pyridin-4-yloxy)pyrrolidin-1-yl]propan-1-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, while the pyrrolidine ring and pyridinyl ether moiety contribute to its binding interactions and specificity.

Properties

IUPAC Name

3,3,3-trifluoro-1-(3-pyridin-4-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)7-11(18)17-6-3-10(8-17)19-9-1-4-16-5-2-9/h1-2,4-5,10H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDSVNJKGHUCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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